![molecular formula C15H33NO3Si B15162061 (2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine CAS No. 657348-94-2](/img/structure/B15162061.png)
(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine: is a chemical compound that belongs to the class of organosilicon compounds It features a triethoxysilyl group attached to a propyl chain, which is further connected to a hexan-2-imine moiety
Synthetic Routes and Reaction Conditions:
Hydrolysis and Condensation: The compound can be synthesized through the hydrolysis and condensation of 3-(Triethoxysilyl)propylamine with hexan-2-one in the presence of a suitable catalyst.
Reductive Amination: Another method involves the reductive amination of 3-(Triethoxysilyl)propylamine with hexan-2-one using reducing agents like sodium cyanoborohydride.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and pH) are carefully controlled to optimize yield and purity.
Continuous Flow Process: Some manufacturers may employ a continuous flow process to enhance production efficiency and ensure consistent quality.
Análisis De Reacciones Químicas
(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine: undergoes various types of chemical reactions:
Oxidation: The imine group can be oxidized to form the corresponding oxime.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as water or alcohols can be used for substitution reactions.
Major Products Formed:
Oxime: Formed by the oxidation of the imine group.
Amine: Formed by the reduction of the imine group.
Silanol: Formed by the hydrolysis of the triethoxysilyl group.
Aplicaciones Científicas De Investigación
(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine: has several scientific research applications:
Surface Modification: The compound is used to modify surfaces, making them more hydrophobic or hydrophilic, depending on the application.
Material Science: It is used in the synthesis of advanced materials, such as coatings and composites.
Organic Synthesis: The compound serves as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biomedical Applications:
Mecanismo De Acción
The mechanism by which (2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine exerts its effects involves the interaction of the triethoxysilyl group with various substrates. The silyl group can form strong bonds with surfaces, leading to the modification of surface properties. The imine group can act as a reactive site for further chemical transformations.
Molecular Targets and Pathways Involved:
Surface Interactions: The triethoxysilyl group targets silanol groups on surfaces, forming stable Si-O-Si bonds.
Biological Interactions: The imine group can interact with biological molecules, potentially targeting specific pathways in drug delivery systems.
Comparación Con Compuestos Similares
3-(Triethoxysilyl)propylamine: Used primarily for surface modification and as a coupling agent.
3-(Trimethoxysilyl)propyl acrylate: Used in the production of coatings and adhesives.
Uniqueness: (2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine
This compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.
Propiedades
Número CAS |
657348-94-2 |
|---|---|
Fórmula molecular |
C15H33NO3Si |
Peso molecular |
303.51 g/mol |
Nombre IUPAC |
N-(3-triethoxysilylpropyl)hexan-2-imine |
InChI |
InChI=1S/C15H33NO3Si/c1-6-10-12-15(5)16-13-11-14-20(17-7-2,18-8-3)19-9-4/h6-14H2,1-5H3 |
Clave InChI |
RJHQFEMXNMYYTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=NCCC[Si](OCC)(OCC)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
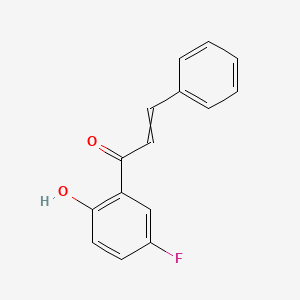
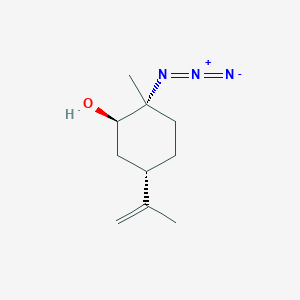
![([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}](/img/structure/B15161997.png)
![Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-](/img/structure/B15162002.png)
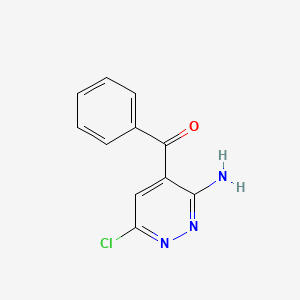
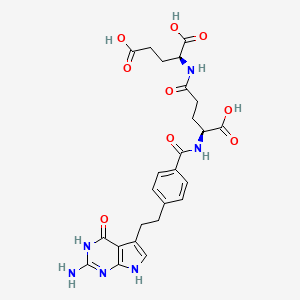


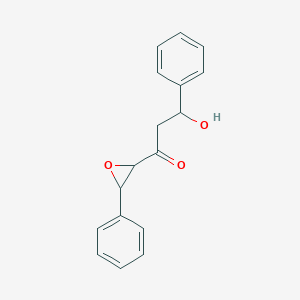
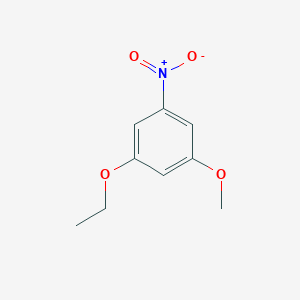
![3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15162053.png)
![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)
![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)
